molecular formula C7H6N2O B035347 2H-Pyrido[3,4-e][1,2]oxazine CAS No. 107116-53-0

2H-Pyrido[3,4-e][1,2]oxazine

Cat. No.: B035347
CAS No.: 107116-53-0
M. Wt: 134.14 g/mol
InChI Key: LUEKRTPVONXJPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tobramycin is an essential member of the aminoglycoside family. It exhibits potent antibacterial activity against Gram-negative pathogens. Its clinical applications include treating conditions such as neonatal sepsis, septicemia, central nervous system infections (including meningitis), urinary tract infections, and pulmonary infections .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tobramycin is primarily synthesized through chemical processes. Although the exact synthetic route may vary, it typically involves glycosylation reactions, glycosidic bond formation, and subsequent modifications. The specific reaction conditions and intermediates depend on the synthetic strategy employed by researchers.

Industrial Production Methods: In industrial settings, tobramycin is produced through fermentation using the bacterium Streptomyces tenebrarius. The fermentation process yields a mixture of tobramycins A, B, C, and D. These compounds are then isolated and purified for pharmaceutical use .

Chemical Reactions Analysis

Tobramycin undergoes various chemical reactions:

    Glycosylation: Formation of glycosidic bonds between sugar moieties.

    Aminoglycoside Modification: Addition of functional groups to the aminoglycoside scaffold.

    Oxidation and Reduction: These reactions can alter the compound’s properties. Common reagents include glycosyl donors, protecting groups, and oxidizing/reducing agents. The major products formed depend on the specific reaction conditions and the desired modifications.

Scientific Research Applications

Tobramycin finds applications in several scientific fields:

    Medicine: Used to combat bacterial infections, especially those caused by Gram-negative bacteria.

    Biology: Studied for its impact on cellular processes and potential side effects.

    Industry: Employed in pharmaceutical formulations and as an antibiotic agent.

Mechanism of Action

Tobramycin interferes with bacterial protein synthesis by binding to the 30S and 50S ribosomal subunits. This binding prevents the formation of functional 70S ribosomal complexes, inhibiting mRNA translation. The compound primarily targets Gram-negative bacteria, including Pseudomonas aeruginosa, Escherichia coli, and Klebsiella species .

Comparison with Similar Compounds

Tobramycin stands out due to its effectiveness against Gram-negative pathogens. it shares similarities with other aminoglycosides like gentamicin, amikacin, and kanamycin. These compounds exhibit varying spectra of activity and toxicity profiles.

Remember that tobramycin’s clinical use requires careful monitoring due to potential kidney and auditory toxicity. Overall, it remains a valuable tool in the fight against bacterial infections .

Properties

CAS No.

107116-53-0

Molecular Formula

C7H6N2O

Molecular Weight

134.14 g/mol

IUPAC Name

2H-pyrido[3,4-e]oxazine

InChI

InChI=1S/C7H6N2O/c1-4-9-10-7-2-3-8-5-6(1)7/h1-5,9H

InChI Key

LUEKRTPVONXJPQ-UHFFFAOYSA-N

SMILES

C1=CNOC2=C1C=NC=C2

Canonical SMILES

C1=CNOC2=C1C=NC=C2

Synonyms

2H-Pyrido[3,4-e]-1,2-oxazine(9CI)

Origin of Product

United States

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